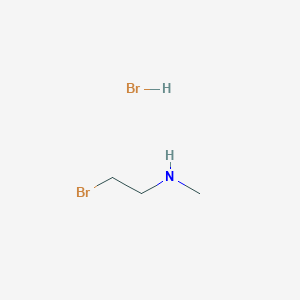

2-Bromo-N-methylethanamine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-N-methylethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BrN.BrH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNBJALXIPLMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40052-63-9 | |

| Record name | (2-bromoethyl)(methyl)amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-methylethanamine hydrobromide (CAS 40052-63-9), a bifunctional molecule of significant interest in pharmaceutical and materials science research. The document details its core chemical and physical properties, reactivity, established synthetic protocols, and critical safety considerations. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective and safe application in the laboratory.

Introduction and Strategic Importance

This compound is a valuable synthetic intermediate, prized for its dual reactivity. The structure incorporates a primary alkyl bromide, a potent electrophilic site susceptible to nucleophilic substitution, and a secondary amine (protonated as a hydrobromide salt), which can act as a nucleophile or a base once neutralized. This unique combination makes it a versatile building block for constructing more complex molecular architectures.

Its historical development stems from early 20th-century research into halogenated amines for organic transformations.[1] Today, its primary utility lies in the synthesis of nitrogen-containing heterocycles and as a linker in the development of novel pharmaceutical agents, including enzyme inhibitors and compounds active in the central nervous system.[1] This guide aims to serve as a definitive resource for harnessing the full synthetic potential of this compound.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical properties is foundational to its application. These parameters dictate appropriate storage conditions, solvent selection for reactions, and purification methodologies.

Core Properties

The key physicochemical data for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 40052-63-9 | [2][3] |

| Molecular Formula | C₃H₉Br₂N (or C₃H₈BrN · HBr) | [2][4] |

| Molecular Weight | 218.92 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Solubility | Soluble in water | [1][6] |

| Storage Temperature | Room temperature, under inert atmosphere | |

| Stability | Hygroscopic; sensitive to moisture | [7] |

Spectroscopic Profile

While detailed spectral data is often proprietary or batch-specific, the expected spectroscopic signatures are as follows:

-

¹H NMR (Proton NMR): The spectrum would be expected to show distinct signals corresponding to the N-methyl protons (a singlet or doublet depending on solvent and proton exchange), and two methylene (-CH₂-) groups, each appearing as triplets due to coupling with each other. The presence of the hydrobromide salt can lead to peak broadening, particularly for protons near the nitrogen atom.

-

¹³C NMR (Carbon NMR): Three distinct carbon signals are expected: one for the methyl carbon and two for the ethyl chain carbons, with the carbon bonded to the bromine atom being significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum of the free base (C₃H₈BrN, MW 138.01 g/mol ) would show a characteristic isotopic pattern for a single bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 138 and 140.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the secondary ammonium salt, C-H stretching, and a C-Br stretching band in the fingerprint region.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 2-Bromo-N-methylethanamine stems from its two reactive centers. The choice of reaction conditions dictates which site is involved.

The Electrophilic Bromine Center: Nucleophilic Substitution

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles.

-

Causality: The Sₙ2 mechanism is favored because it is a primary halide, which presents minimal steric hindrance to the backside attack of a nucleophile.[8] This pathway allows for the efficient formation of new carbon-heteroatom or carbon-carbon bonds.

Common Nucleophiles:

-

Amines: Reaction with primary or secondary amines leads to the formation of diamines.

-

Thiolates: Forms thioethers, which are important in various biologically active molecules.

-

Alkoxides/Phenoxides: Yields ethers.

-

Cyanide: Produces nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

The diagram below illustrates a generalized Sₙ2 reaction workflow.

Caption: Generalized Sₙ2 reaction pathway.

The Nucleophilic Amine Center

To utilize the amine as a nucleophile, it must first be deprotonated from its hydrobromide salt form. This is typically achieved by adding a non-nucleophilic base.

-

Causality: The use of a hindered or non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is critical. These bases are sterically bulky, preventing them from competing with the intended electrophile and acting as a nucleophile themselves. Their sole purpose is to neutralize the HBr salt, liberating the lone pair on the nitrogen to make it nucleophilic.

Once neutralized, the secondary amine can react with various electrophiles:

-

Alkyl Halides: To form tertiary amines.

-

Acyl Chlorides/Anhydrides: To form amides.

-

Aldehydes/Ketones: To form enamines or, under reductive amination conditions, tertiary amines.

Synthesis and Purification Protocol

The most common and scalable synthesis involves the reaction of N-methylethanolamine with hydrobromic acid.[1][5] This method is effective because the hydroxyl group is protonated by the strong acid, turning it into a good leaving group (water), which is subsequently displaced by the bromide ion.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[5]

-

Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, add a 47% aqueous solution of hydrobromic acid (approx. 4.8 equivalents).

-

Cooling: Cool the flask in an ice-water bath to 0-5°C.

-

Scientist's Note: This initial cooling is crucial to control the exothermic reaction that occurs upon addition of the amine.

-

-

Reactant Addition: Add N-methyl-2-hydroxyethylamine (1.0 equivalent) dropwise to the cooled HBr solution, ensuring the temperature remains below 10°C.

-

Dehydration/Reaction: After the addition is complete, fit the flask for distillation. Gradually heat the reaction mixture to over 100°C to drive the reaction forward by continuously removing the water generated.

-

Scientist's Note: This step follows Le Châtelier's principle. Removing a product (water) shifts the equilibrium towards the formation of the desired 2-bromo-N-methylethanamine.

-

-

Crystallization: Once water removal is complete, add cold acetone (approx. 10 volumes) to the reaction mixture. Heat to reflux until the solution becomes clear.

-

Isolation: Slowly cool the solution to 0°C to promote crystallization. Stir at this temperature for at least one hour.

-

Purification: Collect the resulting white solid by filtration, wash with a small amount of cold acetone, and dry under vacuum.

-

Self-Validation: The purity of the final product should be confirmed by melting point analysis and ¹H NMR spectroscopy to ensure the absence of starting material.

-

The logical workflow for this synthesis is depicted below.

Caption: Key stages of the synthesis protocol.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][9] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7] Avoid formation of dust.[7]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] The material is hygroscopic and should be protected from moisture.[7] Store under an inert atmosphere for long-term stability.

-

Incompatibilities: Avoid strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a robust and versatile chemical building block. Its bifunctional nature—a reactive electrophilic bromide and a nucleophilic secondary amine—provides chemists with a powerful tool for constructing complex molecules. By understanding its fundamental properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this compound to advance projects in drug discovery, materials science, and synthetic chemistry.

References

-

2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. (n.d.). Axios Research. Retrieved from [Link]

-

CAS Number 68439-46-3. (n.d.). PCC Group Product Portal. Retrieved from [Link]

-

2-Bromo-N-Methylethanamine HBr | CAS 40052-63-9. (n.d.). Veeprho. Retrieved from [Link]

-

25B-NBOMe. (n.d.). Wikipedia. Retrieved from [Link]

-

The hydrolysis of 2-bromo-2-methylpropane. (n.d.). RSC Education. Retrieved from [Link]

Sources

- 1. Buy this compound | 40052-63-9 [smolecule.com]

- 2. 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9 | Axios Research [axios-research.com]

- 3. veeprho.com [veeprho.com]

- 4. 40052-63-9 | this compound - AiFChem [aifchem.com]

- 5. 2-Bromo-N-methyl-ethylamine hydrobromide | 40052-63-9 [chemicalbook.com]

- 6. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide: A Cornerstone Building Block for Amine-Containing Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Methyl-2-bromoethyl Scaffold

2-Bromo-N-methylethanamine hydrobromide, with the CAS number 40052-63-9, is a deceptively simple yet powerful bifunctional reagent that serves as a critical building block in the synthesis of a wide array of nitrogen-containing heterocycles and other complex organic molecules.[1] Its structure, featuring a nucleophilic secondary amine and a reactive primary alkyl bromide, allows for sequential or intramolecular reactions, making it a versatile tool in the medicinal chemist's arsenal. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of central nervous system (CNS) active agents and other pharmaceuticals.

Physicochemical Properties and Commercial Availability

This compound is typically a white to off-white crystalline solid.[2] As a hydrobromide salt, it exhibits enhanced stability and water solubility compared to its free base form, which is advantageous for storage and handling in a laboratory setting.[2]

| Property | Value |

| CAS Number | 40052-63-9 |

| Molecular Formula | C3H9Br2N |

| Molecular Weight | 218.92 g/mol |

| Appearance | White to off-white crystalline solid |

| Storage | Inert atmosphere, room temperature |

A variety of chemical suppliers offer this compound, typically with a purity of 95% or higher.[1][3] It is crucial for researchers to consult the supplier's certificate of analysis for specific purity and impurity profiles, as trace impurities can significantly impact the outcome of sensitive synthetic transformations.

Synthesis and Purification: A Robust and Scalable Protocol

The most common and industrially viable synthesis of this compound involves the reaction of N-methyl-2-hydroxyethylamine with hydrobromic acid.[4] This method is efficient and proceeds with high yield.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A three-necked flask equipped with a thermometer, a dropping funnel, and a distillation head is charged with a 47% aqueous solution of hydrobromic acid. The flask is cooled to 0-5 °C in an ice bath.

-

Addition of Starting Material: N-methyl-2-hydroxyethylamine is added dropwise to the cooled hydrobromic acid solution, maintaining the internal temperature below 10 °C.

-

Dehydration: After the addition is complete, the reaction mixture is gradually heated to over 100 °C. Water generated during the reaction is continuously removed by distillation.

-

Crystallization: Once the removal of water is complete, the reaction mixture is cooled, and cold acetone is added to induce precipitation of the product. The mixture is then heated to reflux until a clear solution is obtained.[4]

-

Isolation and Purification: The solution is slowly cooled to 0 °C with continuous stirring for at least one hour to ensure complete crystallization. The resulting white solid is collected by filtration, washed with cold acetone, and dried under vacuum to yield this compound.[4]

Recrystallization for Enhanced Purity: For applications requiring very high purity, recrystallization can be performed. While specific solvent systems for this compound are not widely published, general principles for amine hydrobromide salts suggest using polar protic solvents like ethanol or isopropanol, potentially with the addition of a less polar co-solvent such as diethyl ether to induce precipitation.[5]

Caption: Synthetic Workflow for this compound.

Chemical Reactivity: A Hub for Molecular Diversity

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The secondary amine can act as a nucleophile, while the primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions.

Intramolecular Cyclization: Gateway to Pyrrolidines and Piperidines

A key application of this reagent is in the synthesis of N-methylated pyrrolidine and piperidine rings through intramolecular cyclization.[6] This process, often referred to as a halo-Prins type cyclization, is a powerful tool for constructing these common heterocyclic motifs found in numerous bioactive molecules. The mechanism typically involves an initial intermolecular nucleophilic substitution at the alkyl bromide, followed by an intramolecular cyclization where the nitrogen atom attacks an electrophilic center.

Caption: Reactivity Pathways of this compound.

Intermolecular Reactions

The secondary amine can be readily alkylated or acylated to introduce further diversity. The bromide can be displaced by a wide range of nucleophiles, including amines, thiols, and carbanions, to build more complex molecular architectures.

Reactivity Comparison: Compared to its chloro-analogue, 2-chloro-N-methylethanamine, the bromo-derivative is generally more reactive in nucleophilic substitution reactions due to the better leaving group ability of the bromide ion. This often translates to milder reaction conditions and higher yields in cyclization and substitution reactions.

Applications in Drug Discovery and Development

The N-methyl-ethyl-amine moiety is a common structural feature in many CNS-active drugs. This compound is a key starting material for introducing this pharmacophore.

Synthesis of Pyrrolidine and Piperidine Scaffolds

Pyrrolidine and piperidine rings are privileged structures in medicinal chemistry, frequently found in drugs targeting CNS disorders.[6][7][8] The ability to efficiently construct these rings using this compound makes it a valuable precursor in the synthesis of novel therapeutics. For example, it can be envisioned as a key building block in the synthesis of analogues of drugs like pethidine, a synthetic opioid analgesic containing a piperidine ring.[6]

Precursor to CNS-Active Compounds

Analytical and Quality Control

Ensuring the purity of this compound is critical for reproducible and successful synthetic outcomes. Several analytical techniques can be employed for its quality control.

Argentometric Titration

This classical titration method is commonly used to determine the halide content and thus the purity of the hydrobromide salt.[10] The method involves the titration of a solution of the compound with a standardized solution of silver nitrate.

General Protocol for Argentometric Titration (Mohr's Method):

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Indicator: Add a small amount of potassium chromate solution as an indicator.[11]

-

Titration: Titrate the sample solution with a standardized silver nitrate solution. The endpoint is reached when all the bromide ions have precipitated as silver bromide, and the first excess of silver nitrate reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for identifying any organic impurities. A reverse-phase HPLC method is typically suitable for this polar, water-soluble compound.

General HPLC Protocol Outline:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed in a gradient or isocratic elution mode.

-

Detection: UV detection is suitable if the compound or its impurities possess a chromophore. If not, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used. For amine hydrobromide salts, ion-pairing chromatography can also be an effective separation technique.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent. It is crucial to ensure complete dissolution and filter the sample before injection to prevent column clogging.[13][14]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[15]

-

Precautionary Statements: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[15]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.

-

Storage and Disposal: Store in a tightly closed container in a dry and well-ventilated place. Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to readily form key heterocyclic structures like pyrrolidines and piperidines makes it an indispensable tool for the development of new pharmaceuticals, especially those targeting the central nervous system. A thorough understanding of its properties, synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory. As the quest for novel and more effective drugs continues, the strategic application of such fundamental building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

-

[No Author]. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Li, G., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6563. Retrieved from [Link]

-

[Multiple Authors]. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Retrieved from [Link]

-

BrainKart. (2018, March 21). Argentometric Precipitation Methods: Assay Methods. Retrieved from [Link]

-

Boruah, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4886. Retrieved from [Link]

-

Kornienko, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4995. Retrieved from [Link]

-

Torontech. (2024, July 23). HPLC Testing and Analysis – Detailed Guide for Accurate Results. Retrieved from [Link]

- European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. (EP 2436381 A1).

-

Aribo Biotechnology. (n.d.). 40052-63-9 | Ethanamine, 2-bromo-N-methyl-, hydrobromide. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(5), 793-801. Retrieved from [Link]

-

[No Author]. (n.d.). Argentometric Titrations. [PDF document]. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1950). Synthesis of piperidine derivatives. Part II. Aryldecahydroquinolines. (407). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 40052-63-9| Chemical Name : this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [PDF document]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bergman Cyclization. Retrieved from [Link]

-

Slideshare. (n.d.). Argentometric titration. Retrieved from [Link]

-

LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

-

Hyprowira Adhitama. (2021, May 19). What Is Argentometric Titration and How It Works. Retrieved from [Link]

-

[No Author]. (n.d.). Argentometric determination of chlorides. [PDF document]. Retrieved from [Link]

-

ResearchGate. (2023, October 29). Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. Retrieved from [Link]

-

Britton, J., et al. (2020). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Chemistry – A European Journal, 26(48), 10878-10882. Retrieved from [Link]

-

Kumar, A. P., et al. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry, 23(4), 1621-1624. Retrieved from [Link]

-

Halberstadt, A. L., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 56(23), 9734-9745. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved from [Link]

-

Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved from [Link]

-

Meanwell, N. A. (2016). Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry, 59(21), 9003-9039. Retrieved from [Link]

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

-

Lou, K., et al. (2017). Orchestration of dual cyclization processes and dual quenching mechanisms for enhanced selectivity and drastic fluorescence turn-on detection of cysteine. Chemical Communications, 53(25), 3583-3586. Retrieved from [Link]

-

Obniska, J., et al. (2012). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 17(9), 10596-10615. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-N-methyl-ethylamine hydrobromide | 40052-63-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyprowira.com [hyprowira.com]

- 11. Argentometric titration | PPTX [slideshare.net]

- 12. fchpt.stuba.sk [fchpt.stuba.sk]

- 13. torontech.com [torontech.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. 40052-63-9|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-N-methylethanamine hydrobromide, a key building block in synthetic chemistry, with a particular focus on its relevance in pharmaceutical and materials science research. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its applications, and outline essential safety and handling procedures.

Core Molecular and Physical Properties

This compound (CAS No: 40052-63-9) is a valuable bifunctional reagent, possessing both a reactive bromine atom and a secondary amine. This dual functionality makes it a versatile precursor for a wide range of chemical transformations.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 218.92 g/mol | [1] |

| Molecular Formula | C₃H₉Br₂N (or C₃H₈BrN·HBr) | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

| Storage | Inert atmosphere, room temperature |

A closely related compound, 2-bromoethylamine hydrobromide, has a melting point of 170-173 °C, which can serve as a useful reference point.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of N-methyl-2-hydroxyethylamine with hydrobromic acid. This process involves the protonation of the alcohol and subsequent nucleophilic substitution by the bromide ion.

Detailed Synthesis Protocol

A general and scalable procedure for the synthesis is as follows:

-

Reaction Setup: A three-necked flask is equipped with a thermometer, a dropping funnel, and a distillation apparatus.

-

Initial Cooling: 860.0 g of a 47% aqueous solution of hydrobromic acid is added to the flask and cooled to 0-5°C using an ice bath.[5]

-

Addition of Starting Material: While maintaining the low temperature, 180.0 g of N-methyl-2-hydroxyethylamine is added dropwise to the stirred hydrobromic acid solution.[5]

-

Reaction and Water Removal: After the addition is complete, the temperature of the reaction mixture is gradually increased to over 100°C. Water generated during the reaction is continuously removed via distillation.[5]

-

Crystallization: Once the water has been sufficiently removed, the reaction mixture is allowed to cool slightly before the addition of 2000 mL of cold acetone. The mixture is then heated to reflux until the solution becomes clear.[5]

-

Isolation and Purification: The solution is slowly cooled to 0°C to promote crystallization. The mixture is stirred at this temperature for at least one hour. The resulting solid product is collected by filtration, washed with cold acetone, and dried to yield 2-bromo-N-methylethylamine hydrobromide as a white solid.[5]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various pharmaceutically active compounds, particularly those targeting the central nervous system (CNS). Its ethylamine backbone is a common structural motif in many CNS drugs. While specific examples directly citing this compound are proprietary, its utility can be inferred from the synthesis of analogous structures in antipsychotic and antidepressant drug discovery.[6][7][8][9] For instance, the synthesis of potent benzamide antipsychotics often involves the coupling of an appropriate amine with a substituted benzoic acid.[6]

Polymer Chemistry

This compound is also utilized in materials science, for example, in the preparation of high-strength alkaline anionic polymer crosslinked membranes.[5] The amine functionality can be quaternized to introduce positive charges, while the bromo group can participate in polymerization or cross-linking reactions.

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its successful application. Several analytical techniques are employed for its characterization. While specific, detailed protocols are often developed in-house, the general approaches are outlined below. The compound is available from various suppliers who often provide analytical data such as NMR, HPLC, and LC-MS.[10][11] It is also used as a reference standard in analytical method development and validation for drug development.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure of the molecule. A ¹H NMR spectrum of the closely related 2-bromoethylamine hydrobromide is publicly available and can be used as a reference for identifying the key proton signals.[13]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical HPLC setup would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[14]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The intraperitoneal LD50 in mice for the analogous 2-bromoethylamine hydrobromide is 109 mg/kg.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[15]

-

Fire Safety: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Wear self-contained breathing apparatus for firefighting.[15]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

-

Skin Contact: Immediately wash off with soap and plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

Caption: Key safety and handling considerations for this compound.

Conclusion

This compound is a versatile and valuable reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature allows for a wide range of chemical modifications, making it a key intermediate in the development of novel compounds. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy this compound | 40052-63-9 [smolecule.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 2-Bromo-N-methyl-ethylamine hydrobromide | 40052-63-9 [chemicalbook.com]

- 6. Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 40052-63-9|this compound|BLD Pharm [bldpharm.com]

- 11. 40052-63-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 12. 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9 | Axios Research [axios-research.com]

- 13. 2-Bromoethylamine hydrobromide(2576-47-8) 1H NMR spectrum [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemicalbook.com [chemicalbook.com]

2-Bromo-N-methylethanamine hydrobromide structure

An In-Depth Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a crucial reagent in synthetic organic chemistry and pharmaceutical development. The document details its chemical structure, physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, it explores its applications as a versatile building block and outlines essential safety and handling procedures. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 40052-63-9, is a hydrobromide salt of a secondary amine functionalized with a bromo group.[1][2] This bifunctional nature makes it a valuable intermediate for introducing an N-methylethylamine moiety in the synthesis of more complex molecules. It typically appears as a white to off-white crystalline solid and is soluble in water.[3]

Molecular Structure

The structure of this compound consists of an N-methylethanamine core where a bromine atom is attached to the terminal carbon. The amine nitrogen is protonated by hydrobromic acid to form the corresponding hydrobromide salt.

Caption: Molecular structure of this compound.

Physicochemical Data

| Property | Value |

| CAS Number | 40052-63-9[1][2] |

| Molecular Formula | C3H9Br2N[2][4][5] |

| Molecular Weight | 218.92 g/mol [5] |

| IUPAC Name | 2-bromo-N-methylethanamine;hydrobromide |

| Synonyms | 2-Bromo-N-methylethan-1-amine hydrobromide[2] |

| Appearance | White to off-white crystalline solid[3] |

| Solubility | Soluble in water[3] |

| Storage Temperature | Inert atmosphere, room temperature |

Synthesis Protocol

The most common and efficient synthesis of this compound involves the reaction of N-methyl-2-hydroxyethylamine with a 47% solution of hydrobromic acid.[1] This procedure is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group (water) by protonation, followed by displacement by the bromide ion.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup : In a three-necked flask equipped with a thermometer, add 860.0 g of a 47% hydrobromic acid solution. Cool the flask to 0-5°C using an ice bath.[1]

-

Addition of Starting Material : While maintaining the temperature between 0-5°C, add 180.0 g of N-methyl-2-hydroxyethylamine dropwise to the hydrobromic acid.[1]

-

Reaction and Water Removal : After the addition is complete, gradually increase the temperature of the reaction mixture to above 100°C. During this heating phase, continuously remove the water generated during the reaction.[1]

-

Crystallization : Once the water has been sufficiently removed, add 2000 mL of cold acetone to the reaction system and heat to reflux until the solution becomes clear.[1]

-

Isolation of Product : Slowly cool the solution to induce crystallization. Continue stirring the mixture at 0°C for 1 hour.[1]

-

Final Product : Collect the solid product by filtration and dry it to obtain 2-bromo-N-methylethylamine hydrobromide as a white solid.[1]

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed. These methods provide detailed information about the molecular structure and the presence of any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H and C-Br bonds.

-

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Comprehensive analytical data including NMR, HPLC, and LC-MS are available from various chemical suppliers.[6][7][8]

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis due to its two reactive sites: the nucleophilic secondary amine and the electrophilic carbon bearing the bromine atom.[3]

-

Pharmaceutical Synthesis : This compound is utilized in the synthesis of various pharmaceutical agents, including those targeting the central nervous system and enzyme inhibitors.[3] Its structure allows for precise modifications to optimize the pharmacological profiles of drug candidates.[3]

-

Materials Science : It can be used to prepare high-strength alkaline anionic polymer crosslinked membranes.[1]

-

Chemical Probes : Modified derivatives of this compound are used as chemical probes to investigate biological pathways and enzyme mechanisms, particularly in the study of neurotransmitter metabolism.[3]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

-

Health Hazards : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It is also harmful if swallowed (H302).

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a fume hood.[10] Wear suitable protective clothing, including impervious gloves and safety glasses with side-shields.[9][10]

First Aid Measures

-

Inhalation : If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

-

Eye Contact : If the chemical comes into contact with the eyes, rinse cautiously with water for at least 15 minutes.[10]

-

Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Storage and Disposal

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[10] It should be stored under an inert atmosphere at room temperature.

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

-

2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217. PubChem. [Link]

-

β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses Procedure. [Link]

-

2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. Axios Research. [Link]

Sources

- 1. 2-Bromo-N-methyl-ethylamine hydrobromide | 40052-63-9 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy this compound | 40052-63-9 [smolecule.com]

- 4. 2-Bromo-N,N-dimethylethanamine hydrobromide | 2862-39-7 | FB140652 [biosynth.com]

- 5. 40052-63-9 | this compound - AiFChem [aifchem.com]

- 6. 40052-63-9|this compound|BLD Pharm [bldpharm.com]

- 7. 40052-63-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. 40052-63-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-N-methylethanamine Hydrobromide

Introduction: A Key Intermediate in Chemical Synthesis

2-Bromo-N-methylethanamine hydrobromide is a vital chemical intermediate characterized by its bifunctional nature, containing both a reactive bromo group and a secondary amine.[1] Its molecular structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials like high-strength anionic polymer membranes.[1][2] This guide provides an in-depth, scientifically-grounded examination of its synthesis, moving beyond a simple recitation of steps to explore the mechanistic underpinnings and critical process parameters that ensure a successful and reproducible outcome.

This document is intended for researchers, chemists, and drug development professionals. It is structured to provide not only a robust experimental protocol but also the scientific rationale behind each step, fostering a deeper understanding of the synthesis process.

Synthesis Strategy: The Hydrobromination of N-Methylethanolamine

The most prevalent and efficient route for synthesizing this compound is the reaction of N-methylethanolamine (also known as N-methyl-2-hydroxyethylamine) with an excess of hydrobromic acid (HBr).[2][3] This method is favored for its directness and use of readily available starting materials.

Mechanistic Insights: An SN2 Pathway

The conversion of the alcohol (N-methylethanolamine) to the corresponding alkyl bromide proceeds via a nucleophilic substitution (SN2) mechanism.[4][5] The reaction can be dissected into two primary stages:

-

Activation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of N-methylethanolamine by the strong acid, HBr. This is a critical activation step, as the hydroxyl group (-OH) is a poor leaving group. Protonation converts it into a much better leaving group: a neutral water molecule (-OH2+).[4]

-

Nucleophilic Attack: The bromide ion (Br-), a good nucleophile present in high concentration from the HBr, then attacks the electrophilic carbon atom bonded to the activated hydroxyl group.[4] This attack occurs from the backside, displacing the water molecule in a single, concerted step, which is characteristic of an SN2 reaction.

The use of excess HBr serves a dual purpose: it acts as the acid catalyst for the activation step and provides the bromide nucleophile for the substitution.[5][6]

Caption: SN2 mechanism for the synthesis of 2-Bromo-N-methylethanamine.

Laboratory Safety and Hazard Management

A rigorous adherence to safety protocols is paramount for this synthesis. Both the reagents and the final product present significant hazards.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

| Substance | CAS Number | Key Hazards | Recommended PPE |

| Hydrobromic Acid (47%) | 10035-10-6 | Severe skin and eye burns, respiratory tract irritation.[7] | Chemical splash goggles, face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), flame-resistant lab coat, use in a chemical fume hood.[7][8] |

| N-Methylethanolamine | 109-83-1 | Skin and eye irritation, flammable. | Safety glasses, nitrile gloves, lab coat. |

| This compound | 40052-63-9 | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | Safety glasses, gloves, lab coat, handle in a well-ventilated area or fume hood to avoid dust formation.[8] |

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[8] In all cases of exposure, seek immediate medical attention.[7][8]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to yield a high-purity product.[2][3]

Reagents and Equipment

-

Reagents:

-

N-methyl-2-hydroxyethylamine (180.0 g)

-

47% Hydrobromic acid (860.0 g)

-

Acetone (approx. 2000 mL), chilled

-

-

Equipment:

-

Three-necked round-bottom flask (appropriate size)

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Distillation apparatus

-

Ice-water bath

-

Heating mantle

-

Büchner funnel and filtration flask

-

Synthesis Workflow

Caption: Experimental workflow for the synthesis of 2-Bromo-N-methylethanamine HBr.

Step-by-Step Procedure

-

Preparation: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

-

Charging Reagents: Add 860.0 g of a 47% hydrobromic acid solution to the flask and cool the solution to between 0-5°C with stirring.[2]

-

Amine Addition: At this temperature, add 180.0 g of N-methyl-2-hydroxyethylamine dropwise from the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 5°C. This exothermic step requires careful monitoring.

-

Reaction and Dehydration: Once the addition is complete, replace the dropping funnel with a distillation head. Gradually increase the temperature of the reaction system to above 100°C. Continuously remove the water generated during the reaction by distillation.[2] This step is crucial as it drives the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.

-

Crystallization: When the removal of water is complete (distillation ceases), allow the dark-colored residue to cool. While still warm, pour the residue into 2000 mL of cold acetone.[2] Stir the mixture to induce precipitation of the product.

-

Isolation and Purification: Cool the acetone slurry to 0°C and continue stirring for 1 hour to maximize crystallization.[2] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold acetone until the filtrate runs clear and the solid product is white.[3][9]

-

Drying: Dry the collected solid product under vacuum to obtain the final 2-bromo-N-methylethylamine hydrobromide. A typical yield for this procedure is around 320 g.[2]

Product Characterization and Quality Control

Verifying the identity and purity of the synthesized compound is a critical final step. Commercially available 2-bromoethylamine hydrobromide, a similar compound, typically has a purity exceeding 98%.[9]

Table 2: Analytical Specifications for Product Validation

| Parameter | Typical Specification | Analytical Method | Purpose |

| Appearance | White to off-white crystalline solid[1] | Visual Inspection | Preliminary quality check |

| Purity (Assay) | >95% | Argentometric Titration[9] | Quantifies the bromide content, providing a direct measure of purity |

| Identity | Conforms to reference spectra | NMR, LC-MS[10][11] | Confirms the chemical structure of the compound |

Protocol: Purity Assay by Argentometric Titration

Argentometric titration is a reliable and frequently cited method for assaying the purity of halide salts.[9] It relies on the precipitation of bromide ions with a standardized silver nitrate solution.

-

Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in deionized water.

-

Titration: Add a suitable indicator (e.g., potassium chromate for the Mohr method) and titrate with a standardized solution of silver nitrate (AgNO₃) until the endpoint is reached (formation of red silver chromate).

-

Calculation: The purity is calculated based on the volume of AgNO₃ solution consumed, its concentration, and the initial mass of the sample.

Troubleshooting and Process Optimization

-

Low Yield: This can result from incomplete reaction or loss of product during work-up. Ensure that water is thoroughly removed during the distillation step to drive the reaction to completion. When precipitating with acetone, ensure the acetone is sufficiently cold and adequate time is allowed for full crystallization.

-

Colored Product: A yellow or brown tint in the final product indicates the presence of impurities. This can often be resolved by thoroughly washing the filter cake with cold acetone until it is colorless.[3][9] If color persists, recrystallization may be necessary.

-

Process Optimization: The key to a high yield of pure product lies in careful temperature control during the initial addition and the efficient removal of water. Using a slight excess of HBr ensures the complete protonation of the alcohol, but a large excess can complicate the work-up.

Conclusion

The synthesis of this compound via the hydrobromination of N-methylethanolamine is a robust and scalable method. Success hinges on a firm understanding of the SN2 reaction mechanism, which dictates the necessity of activating the hydroxyl group and driving the reaction equilibrium forward. By adhering to stringent safety protocols, maintaining precise control over reaction parameters—particularly temperature and water removal—and validating the final product with appropriate analytical techniques, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in science and industry.

References

-

β-BROMOETHYLAMINE HYDROBROMIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

1-(3-Fluorophenyl)-2-(methylamino)ethan-1-ol--hydrogen bromide (1/1). (n.d.). PubChem. Retrieved from [Link]

-

This compound, 95% Purity, C3H9Br2N, 25 grams. (n.d.). MilliporeSigma. Retrieved from [Link]

-

Synthesis of 2-bromo-N-methylbenzenesulfinamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34. (2023, November 17). Chemia. Retrieved from [Link]

-

2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. (n.d.). Axios Research. Retrieved from [Link]

-

Bromination of Olefins with HBr and DMSO. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reaction of Alcohols with HCl, HBr and HI Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Electrophilic Activation of Molecular Bromine Mediated by I(III). (n.d.). ChemRxiv. Retrieved from [Link]

-

Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). (2024, January 5). Chemia. Retrieved from [Link]

-

elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis. (n.d.). doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

HBr Reaction. (n.d.). BYJU'S. Retrieved from [Link]

Sources

- 1. Buy this compound | 40052-63-9 [smolecule.com]

- 2. 2-Bromo-N-methyl-ethylamine hydrobromide | 40052-63-9 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. Bromination reactions with hydrogen bromide: Hydrogen bromide (1): Discussion series on bromination/iodination reactions 34 – Chemia [chemia.manac-inc.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 40052-63-9|this compound|BLD Pharm [bldpharm.com]

- 11. 40052-63-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-methylethanamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-N-methylethanamine Hydrobromide

This compound is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a reactive bromide and a secondary amine, makes it a versatile intermediate for introducing the N-methylethanamine moiety into more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations. It is intended to equip researchers and drug development professionals with the technical knowledge to confidently and safely incorporate this synthesis into their workflows. The compound may serve as an intermediate in the synthesis of various pharmaceuticals and has been noted for its potential in creating high-strength alkaline anionic polymer crosslinked membranes[1][2].

Core Synthesis Strategy: Bromination of N-Methylethanolamine

The most prevalent and industrially scalable method for the synthesis of this compound involves the direct bromination of its corresponding alcohol precursor, N-methylethanolamine (also known as 2-(methylamino)ethanol)[3]. This transformation is typically achieved using a strong brominating agent, most commonly a concentrated aqueous solution of hydrobromic acid (HBr).

Mechanistic Insights: A Nucleophilic Substitution Approach

The conversion of an alcohol to an alkyl bromide using HBr proceeds via a nucleophilic substitution mechanism. The reaction is initiated by the protonation of the hydroxyl group of N-methylethanolamine by the strong acid, HBr. This protonation is a critical step as it transforms the poor leaving group, hydroxide (-OH), into a much better leaving group, water (H₂O).

Following protonation, the bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbon atom bearing the protonated hydroxyl group. This nucleophilic attack displaces the water molecule in a bimolecular nucleophilic substitution (Sₙ2) fashion. The reaction is driven to completion by the continuous removal of water, which is generated during the reaction[1]. Given that the substrate is a primary alcohol, the Sₙ2 pathway is favored over a unimolecular (Sₙ1) pathway, which would involve a less stable primary carbocation.

It is important to note that under the strongly acidic conditions, the secondary amine of the starting material and product will exist in its protonated form, as an ammonium salt. This is advantageous as it protects the amine from potential side reactions. The final product is isolated as the hydrobromide salt.

Alternative Brominating Agents

While hydrobromic acid is the most common reagent for this transformation, other brominating agents can also be employed for the conversion of alcohols to alkyl bromides. These include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂)[4].

-

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to their corresponding bromides[4]. The reaction with PBr₃ is also an Sₙ2 reaction, which results in the inversion of stereochemistry if the alcohol is chiral[4]. However, the reaction can be highly exothermic and may require careful temperature control[5].

-

Thionyl Bromide (SOBr₂): Similar to PBr₃, thionyl bromide can be used for this conversion. It is more reactive than its chloride counterpart, thionyl chloride (SOCl₂)[4].

For the synthesis of this compound, the use of hydrobromic acid is generally preferred due to its cost-effectiveness and the straightforward workup procedure.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures and is intended for use by trained chemists in a properly equipped laboratory[1][6].

Materials and Equipment

| Reagent/Equipment | Specifications | Purpose |

| N-Methylethanolamine | ≥98% purity | Starting material |

| Hydrobromic Acid | 47-48% aqueous solution | Brominating agent |

| Acetone | Reagent grade, cold | Precipitation/crystallization solvent |

| Three-necked flask | Appropriate volume | Reaction vessel |

| Thermometer | To monitor reaction temperature | |

| Dropping funnel | For controlled addition of reagents | |

| Reflux condenser | For heating and removal of water | |

| Mechanical stirrer | To ensure proper mixing | |

| Ice bath | For initial cooling | |

| Filtration apparatus | Buchner funnel, filter flask | To collect the product |

| Vacuum oven | For drying the final product |

Step-by-Step Procedure

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is placed in an ice bath to cool.

-

Addition of Hydrobromic Acid: 860.0 g of a 47% hydrobromic acid solution is added to the cooled flask[1].

-

Addition of N-Methylethanolamine: While maintaining the temperature between 0-5 °C, 180.0 g of N-methylethanolamine is added dropwise from the dropping funnel with continuous stirring[1].

-

Reaction and Water Removal: After the addition is complete, the ice bath is removed, and the reaction mixture is gradually heated to over 100 °C. A distillation setup can be used to continuously remove the water generated during the reaction[1][6]. The reaction is heated under reflux for a specified period to ensure completion[6].

-

Crystallization: Once the water has been sufficiently removed, the reaction mixture is allowed to cool. 2000 mL of cold acetone is then added to the system, which may be followed by gentle heating to achieve a clear solution[1][7].

-

Isolation of Product: The solution is then slowly cooled to 0 °C and stirred for at least one hour to promote crystallization. The resulting solid product is collected by filtration, washed with cold acetone until colorless, and dried under vacuum to yield this compound as a white solid[1][6][7].

Visualizing the Workflow

Caption: Synthetic workflow for this compound.

Safety Considerations: Handling Hazardous Reagents

The synthesis of this compound involves the use of hazardous chemicals and should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hydrobromic Acid (HBr): HBr is a highly corrosive and toxic substance that can cause severe burns to the skin and eyes upon contact and respiratory irritation if inhaled[8][9][10].

-

PPE: Chemical-resistant gloves, safety goggles, a face shield, and a lab coat are mandatory. In case of potential exposure to high concentrations of HBr gas, respiratory protection such as an air-purifying respirator with acid gas cartridges should be used[8][9].

-

Handling: Always handle HBr in a well-ventilated fume hood. Have an emergency eyewash station and safety shower readily accessible[8].

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate or soda ash and absorb with an inert material[10].

-

-

N-Methylethanolamine: This compound is a flammable liquid and vapor and can cause skin and eye irritation.

-

This compound: While specific toxicity data for this compound is limited, it is prudent to handle it as a potential irritant[2].

Characterization of the Final Product

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Results |

| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The spectra should be consistent with the structure of this compound. Key signals would include those for the N-methyl group, and the two methylene groups. |

| HPLC/LC-MS | Purity assessment and identification of impurities. | A high-performance liquid chromatography (HPLC) analysis should show a major peak corresponding to the product, with minimal impurities. Liquid chromatography-mass spectrometry (LC-MS) can confirm the molecular weight of the free base[11][12]. |

| Melting Point | Purity assessment. | A sharp melting point range consistent with literature values indicates high purity. Commercially available 2-bromoethylamine hydrobromide has a melting point range of 170-176 °C, which can serve as a reference point[7]. |

| Argentometric Titration | Quantitative determination of bromide content. | This titration method can be used to determine the purity of the hydrobromide salt by quantifying the amount of bromide ions present[7]. |

Conclusion

The synthesis of this compound from N-methylethanolamine and hydrobromic acid is a robust and well-established procedure. By understanding the underlying reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can reliably produce this valuable synthetic intermediate. Proper characterization of the final product is crucial to ensure its suitability for downstream applications in drug discovery and materials science.

References

-

Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

-

Axios Research. (n.d.). 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. Retrieved from [Link]

-

Interscan Corporation. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

-

Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, 95% Purity, C3H9Br2N, 25 grams. Retrieved from [Link]

-

NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-(Methylamino)ethanol in Modern Chemical Manufacturing. Retrieved from [Link]

-

Journal of Chemical Education. (2021, September 8). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

Reddit. (2016, October 15). Help with PBr3 addition. Retrieved from [Link]

-

RSC Education. (2010, October 31). Two-step bromine attack. Retrieved from [Link]

Sources

- 1. 2-Bromo-N-methyl-ethylamine hydrobromide | 40052-63-9 [chemicalbook.com]

- 2. Buy this compound | 40052-63-9 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. orgsyn.org [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]

- 9. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 10. nj.gov [nj.gov]

- 11. 40052-63-9|this compound|BLD Pharm [bldpharm.com]

- 12. 40052-63-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

The Versatile Building Block: A Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide for Advanced Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 2-Bromo-N-methylethanamine hydrobromide. This versatile bifunctional molecule, featuring both a primary amine and a reactive alkyl bromide, is a valuable intermediate in the construction of a wide array of complex organic scaffolds, particularly in the realm of medicinal chemistry. This guide moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and to ensure that the described protocols are self-validating systems.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline solid that is soluble in water.[1] Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic alkyl bromide, is the cornerstone of its synthetic utility.

| Property | Value | Source |

| CAS Number | 40052-63-9 | [2] |

| Molecular Formula | C₃H₉Br₂N | [2] |

| Molecular Weight | 218.92 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Inert atmosphere, room temperature |

Spectroscopic Data:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 2.82 | t | -CH₃ |

| ¹H | 3.46-3.51 | m | -CH₂-N |

| ¹H | 3.83 | t | -CH₂-Br |

| ¹H | 9.21 | s | -NH₂⁺- |

Source: Smolecule[1]

For reference, the closely related 2-bromoethylamine hydrobromide exhibits characteristic IR absorptions and ¹³C NMR signals that can provide insights into the expected spectral features of the N-methylated analog.[4][5] Mass spectrometry of similar brominated aliphatic amines shows fragmentation patterns involving the loss of bromine and ammonia.[6]

Synthesis of this compound

The primary and most established route to this compound involves the bromination of N-methyl-2-hydroxyethylamine (also known as 2-(methylamino)ethanol) using hydrobromic acid.[1] An alternative approach utilizes sulfurous dibromide, which offers advantages in terms of reaction control.[6]

Standard Protocol: Bromination with Hydrobromic Acid

This method relies on the nucleophilic substitution of the hydroxyl group of N-methyl-2-hydroxyethylamine by bromide ions furnished by hydrobromic acid. The reaction is typically carried out in excess hydrobromic acid, which also serves to protonate the amine, preventing it from acting as a competing nucleophile.

Detailed Experimental Protocol:

-

To a three-necked flask equipped with a thermometer and a dropping funnel, add 860.0 g of a 47% aqueous solution of hydrobromic acid.

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add 180.0 g of N-methyl-2-hydroxyethylamine dropwise to the cooled hydrobromic acid, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, gradually raise the temperature of the reaction mixture to above 100 °C.

-

Continuously remove the water generated during the reaction using a distillation apparatus.

-

Once the water has been sufficiently removed, add 2000 mL of cold acetone to the reaction mixture and heat to reflux until the solution becomes clear and transparent.

-

Slowly cool the solution to induce crystallization.

-

Continue stirring the mixture at 0 °C for 1 hour to maximize crystal formation.

-

Collect the solid product by filtration and dry to yield 2-bromo-N-methylethylamine hydrobromide as a white solid.[3]

Causality Behind Experimental Choices:

-

Excess Hydrobromic Acid: The use of a significant excess of HBr serves a dual purpose: it acts as both the brominating agent and a proton source to protect the amine functionality, thereby preventing self-alkylation.

-

Temperature Control: The initial low temperature during the addition of the amine minimizes potential side reactions. The subsequent heating is necessary to drive the substitution reaction to completion.

-

Water Removal: The continuous removal of water shifts the equilibrium of the reaction towards the product side, maximizing the yield.

-

Crystallization from Acetone: Acetone is a good solvent for the reactants and byproducts at reflux but has lower solubility for the desired hydrobromide salt at colder temperatures, allowing for efficient purification through crystallization.

Caption: Synthesis of this compound via bromination with HBr.

Alternative Protocol: Synthesis using Sulfurous Dibromide

An alternative and more specialized method for the synthesis of this compound involves the use of sulfurous dibromide (SBr₂).[6] This reagent offers distinct advantages over conventional bromination methods, including enhanced reaction control. The reaction is typically carried out in a mixed solvent system of N,N-dimethylformamide (DMF) and toluene at moderate temperatures.

Reaction Principles:

Sulfurous dibromide is believed to decompose in situ to generate disulfur dibromide and elemental bromine. This controlled, in situ generation of bromine allows for a more manageable reaction profile and can circumvent the handling challenges associated with elemental bromine. The mechanism involves the formation of sulfur-bromine intermediates that facilitate a controlled transfer of bromine to the organic substrate.[6]

-

Brominating Agent: Sulfurous dibromide (SBr₂)

-

Solvent System: N,N-dimethylformamide (DMF) and toluene

-

Reaction Temperature: Approximately 50 °C for complete conversion[6]

This method represents a more modern approach that can offer improved efficiency and safety for larger-scale synthesis.

Applications in Pharmaceutical and Organic Synthesis

This compound is a key building block in the synthesis of various biologically active molecules, particularly those targeting the central nervous system. Its utility lies in its ability to introduce a -(CH₂)₂-NH(CH₃) moiety through nucleophilic substitution reactions.

Synthesis of Monoamine Oxidase Inhibitors: The Case of Moclobemide

A prominent application of this compound is in the synthesis of the antidepressant drug moclobemide.[7] Moclobemide is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.

The synthesis of moclobemide from this compound (or its non-methylated analog followed by N-methylation) involves the N-alkylation of a morpholine derivative. A patented synthetic route describes the reaction of 4-chloro-N-(2-bromoethyl)benzamide with morpholine to produce moclobemide.[1] Although this patent uses the N-unmethylated bromo-amide, the analogous reaction with an N-methylated starting material would proceed via a similar mechanism.

Illustrative Reaction Scheme (Conceptual):

Caption: Conceptual pathway for Moclobemide synthesis.

General Reactivity and Use in Heterocyclic Chemistry

The dual functionality of this compound makes it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The primary amine can undergo reactions such as acylation, sulfonylation, and reductive amination, while the alkyl bromide is susceptible to nucleophilic attack by a wide range of nucleophiles.

This allows for the construction of five- and six-membered nitrogen-containing rings through intramolecular cyclization reactions. While specific documented applications of this compound in the synthesis of novel heterocyclic systems are not extensively reported, its structural motifs suggest its potential as a precursor for substituted piperazines, morpholines, and other related heterocycles.[6]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-